Gallic acid, zinc salt, basic

Description

Contextualization within Metal-Phenolic Coordination Compounds

Gallic acid, zinc salt, basic is a specific example of a metal-phenolic network (MPN). MPNs are a class of supramolecular complexes formed through the self-assembly of metal ions and natural phenolic ligands, such as gallic acid. mdpi.com These networks are recognized for their stable structures, which are achieved while preserving the active sites of the phenolic ligands. mdpi.com

The formation of MPNs involves coordination bonds between the hydroxyl groups of the phenolic compounds, which act as electron donors, and the metal ions, which have vacant electron orbitals and act as electron acceptors. rsc.org This interaction allows for the creation of diverse structures, including thin films and nanoparticles, with universal adhesive properties on various substrates. mdpi.comrsc.org The field has seen significant growth, moving from fundamental coordination chemistry to the development of advanced materials for environmental and biomedical applications. mdpi.com While tannic acid was a foundational phenolic compound in early MPN research, gallic acid has become prominent due to the exceptional stability and biological activity of its metal complexes. mdpi.com

Significance of Gallic Acid as a Polyhydroxybenzoic Acid Ligand in Coordination Chemistry

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring polyhydroxybenzoic acid, a type of phenolic acid. mdpi.comwikipedia.org Its structure is fundamental to its role as a potent ligand in coordination chemistry. mdpi.com The molecule features a galloyl group, which contains a carboxylic group and three hydroxyl (-OH) groups attached to an aromatic ring. mdpi.com

These functional groups make gallic acid a strong organic linker capable of chelating, or binding to, metal ions. mdpi.comnih.gov The stability of the resulting metal complex is influenced by factors such as the specific metal ion and, crucially, the pH of the environment. mdpi.commdpi.com The ionization behavior of the ligand's functional groups is strongly modulated by pH, which in turn governs the formation and stoichiometry of the chelate complexes. mdpi.commdpi.comnih.gov For instance, studies with Fe(II) ions have shown that a twice-deprotonated gallic acid species forms a coordination compound in a 1:1 molar ratio. mdpi.comresearchgate.net Gallic acid's ability to form stable five-membered rings with divalent metal ions, involving two phenolic oxygen atoms, is a key aspect of its coordination behavior. mdpi.com

Research Scope and Objectives for this compound Systems

Research into gallic acid-zinc systems is multifaceted, primarily focusing on the synthesis of novel complexes and the evaluation of their enhanced properties. researchgate.netrevmedchir.ronih.gov A primary objective is to create new zinc(II)-gallic acid complexes with improved bioactivity, such as superior antioxidant and antidiabetic properties, compared to the parent gallic acid molecule. researchgate.netnih.govresearchgate.net

The synthesis of these complexes can be achieved through various methods, including facile one-pot techniques that can produce specific structures like "nanoflowers". nih.gov Characterization of these new compounds involves a range of analytical techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR), to determine the coordination structure. researchgate.netnih.gov Studies have shown that complexation with zinc can occur through a Zn(O4) coordination, involving two gallic acid moieties. researchgate.netnih.gov This structural arrangement is believed to be responsible for the observed enhancement in the functional properties of the complex. researchgate.netnih.gov Research also explores the potential of these complexes in various applications, including their use as antimicrobial agents and in the development of materials for targeted drug delivery. ontosight.ainih.gov

Data Tables

The following tables provide a summary of the chemical properties of the core components and an overview of research findings on gallic acid-zinc complexes.

Table 1: Properties of Gallic Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,4,5-Trihydroxybenzoic acid | wikipedia.org |

| Molecular Formula | C₇H₆O₅ | nih.gov |

| Molar Mass | 170.12 g/mol | nih.gov |

| Appearance | White, yellowish-white, or pale fawn-colored crystalline solid | wikipedia.orgchemeurope.com |

| Melting Point | Decomposes at 235-240 °C | nih.gov |

| Solubility | Sparingly soluble in water | nih.govresearchgate.net |

Table 2: Summary of Research Findings on Gallic Acid-Zinc Complexes

| Research Focus | Key Findings | Source |

|---|---|---|

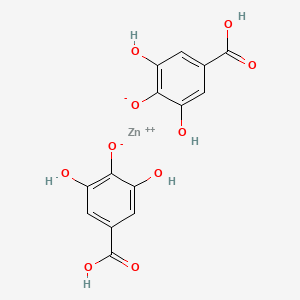

| Synthesis and Characterization | Novel Zn(II)-gallic acid complexes can be synthesized and characterized using methods like FT-IR and NMR. Analysis suggests a Zn(O4) coordination with two gallic acid moieties per complex. | researchgate.netnih.gov |

| Antioxidant Activity | Complexation of gallic acid with Zn(II) has been shown to increase its radical scavenging properties by several folds. | researchgate.netnih.gov |

| Antimicrobial Properties | Zinc gallate is used as an antimicrobial agent against bacteria, viruses, and fungi. Zn²⁺-gallic acid nanoflowers (ZGNFs) show high bactericidal effects, particularly against Gram-positive bacteria. | ontosight.ainih.gov |

| Structural Formation | ZGNFs can be synthesized via a facile one-pot method. These structures are stable in aqueous solutions but can be decomposed in acidic environments. | nih.gov |

| Mechanism of Action | The enhanced antimicrobial activity of ZGNFs is attributed to the in-situ release of Zn²⁺ on the bacterial surface and the specific adhesion to Gram-positive bacteria. | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;4-carboxy-2,6-dihydroxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSNLJBWLIWZID-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O10Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230055 | |

| Record name | Gallic acid, zinc salt, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8006-22-2 | |

| Record name | Gallic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallic acid, zinc salt, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Gallic Acid, Zinc Salt, Basic Complexes

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of zinc precursors with gallic acid under specific conditions to yield the desired basic zinc salt. These techniques are often characterized by their relative simplicity and scalability.

Precipitation and Solvothermal Methods

Precipitation is a widely employed technique for the synthesis of inorganic salts and coordination complexes. In the context of basic zinc gallate, this method typically involves the reaction of a soluble zinc salt, such as zinc nitrate (B79036) or zinc acetate (B1210297), with an alkaline solution of gallic acid. The "basic" nature of the salt arises from the controlled hydrolysis of the zinc ions in the presence of a base, leading to the incorporation of hydroxide (B78521) ions into the final structure, often forming layered hydroxide-gallate structures.

The pH of the reaction medium is a critical parameter that influences the composition, morphology, and crystallinity of the precipitated product. mdpi.com For instance, adjusting the pH can control the formation of different zinc-gallium layered double hydroxides (LDHs), and similar principles can be applied to zinc-gallic acid systems. mdpi.com

Solvothermal synthesis , a variation of the hydrothermal method where the solvent is not water, offers enhanced control over the product's characteristics. By conducting the reaction in a sealed vessel at elevated temperatures and pressures, it is possible to influence the nucleation and growth kinetics of the crystals. chalcogen.ro This can lead to the formation of well-defined nanostructures with high crystallinity. The choice of solvent can also play a crucial role in determining the final morphology of the product. chalcogen.ro

A typical solvothermal process for a related zinc compound involves dissolving a zinc precursor in a suitable solvent, such as ethylene (B1197577) glycol, followed by the addition of the precipitating agent and heating in an autoclave. chalcogen.ro This method can be adapted for the synthesis of basic zinc gallate by using gallic acid as the ligand and adjusting the reaction conditions to favor the formation of the basic salt.

Table 1: Comparison of Precipitation and Solvothermal Methods

| Parameter | Precipitation Method | Solvothermal Method |

|---|---|---|

| Temperature | Typically at or near room temperature | Elevated temperatures (e.g., 100-250 °C) |

| Pressure | Atmospheric pressure | Autogenous pressure (above atmospheric) |

| Control over Morphology | Limited | High |

| Crystallinity of Product | Often amorphous or poorly crystalline | Typically high |

| Reaction Time | Relatively short | Can be longer, from hours to days |

Molten Salt Synthesis Techniques

Molten salt synthesis (MSS) provides a high-temperature route to produce complex oxide and salt structures that are often inaccessible through solution-based methods. core.ac.uk In this technique, a eutectic mixture of salts with a low melting point is used as a flux or solvent for the reaction between the precursors. core.ac.uk The molten salt medium facilitates the dissolution and diffusion of reactants, promoting the formation of the desired product at temperatures lower than those required for solid-state reactions. core.ac.uk

While direct molten salt synthesis of basic zinc gallate is not extensively documented, the principles can be extrapolated from the synthesis of related zinc-based compounds like zinc gallogermanate and zinc stannate. core.ac.ukgaomingyuan.comresearchgate.net The process generally involves mixing the zinc precursor (e.g., zinc oxide) and gallic acid with a suitable salt mixture (e.g., NaCl-KCl) and heating the mixture above the melting point of the salt. core.ac.uk The product is then isolated by cooling the melt and washing away the salt flux with a suitable solvent, typically water.

The choice of molten salt, reaction temperature, and holding time are critical parameters that can be tuned to control the phase purity, particle size, and morphology of the final product. core.ac.uk For instance, the use of citric acid in combination with the molten salt has been shown to influence the morphology and dispersibility of the resulting particles in the synthesis of zinc gallogermanate. gaomingyuan.comresearchgate.net

Green and Sustainable Synthesis Pathways

In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable methods for the synthesis of nanomaterials and coordination complexes. These green approaches often utilize natural resources and avoid the use of harsh chemicals and energy-intensive processes.

Plant Extract-Mediated Approaches for Gallic Acid-Zinc Nanoparticles

A promising green synthesis route involves the use of plant extracts as reducing and capping agents for the formation of nanoparticles. youtube.com Plant extracts are rich in phytochemicals, including polyphenols like gallic acid, flavonoids, and terpenoids, which can effectively reduce metal ions and stabilize the resulting nanoparticles, preventing their agglomeration. youtube.com

The synthesis of basic zinc gallate nanoparticles using this method would involve the reaction of a zinc precursor with a plant extract known to have a high concentration of gallic acid. The phytochemicals in the extract would not only act as the source of the gallate ligand but also facilitate the formation of a basic salt by creating a mildly alkaline environment and providing capping functionalities. nih.gov The process is typically carried out in an aqueous medium at or near room temperature, making it an energy-efficient and environmentally friendly alternative to conventional methods. youtube.com The specific plant extract, its concentration, the reaction temperature, and pH all play a role in determining the size, shape, and stability of the synthesized nanoparticles. youtube.com

Bioreduction and Biosynthesis Considerations for Gallic Acid-Zinc Systems

Bioreduction and biosynthesis leverage the metabolic activities of microorganisms, such as bacteria, fungi, and yeast, to synthesize inorganic materials. nih.govnih.gov These biological systems can provide the necessary enzymes and reducing agents to facilitate the formation of complex structures under mild conditions. nih.gov

The biosynthesis of zinc gallate phosphors has been demonstrated using microbial activity, which provides the reducing environment and controls the pH to precipitate the nanomaterials. osti.gov This suggests the feasibility of employing similar strategies for the synthesis of basic zinc gallate. In such a process, microorganisms would be cultured in a medium containing a zinc salt and a source of gallic acid. The metabolic byproducts and enzymatic activities of the microbes would then drive the formation of the desired complex. nih.govosti.gov

This approach offers several advantages, including the potential for large-scale production and the formation of unique nanostructures that are difficult to achieve through conventional chemical methods. nih.gov The selection of the microbial strain is crucial, as different organisms possess varying metabolic capabilities and will therefore influence the characteristics of the synthesized material. nih.gov

Coordination-Driven Self-Assembly for Metal-Phenolic Architectures

Coordination-driven self-assembly is a powerful bottom-up approach for the construction of well-defined supramolecular structures. This strategy relies on the spontaneous organization of metal ions and organic ligands into stable, ordered architectures through the formation of coordination bonds.

Metal-phenolic networks (MPNs) are a class of materials formed through the self-assembly of metal ions and phenolic compounds, such as gallic acid. revmedchir.ro The hydroxyl groups on the gallic acid molecule act as coordination sites for metal ions like zinc, leading to the formation of a cross-linked network. revmedchir.ro The resulting structures can take various forms, including thin films, capsules, and nanoparticles. nih.gov

The synthesis of basic zinc gallate via this method would involve the controlled mixing of a zinc salt and gallic acid in a suitable solvent. By carefully controlling the stoichiometry of the reactants, the pH of the solution, and the reaction time, it is possible to direct the self-assembly process to yield specific architectures. The "basic" nature of the resulting complex can be introduced by performing the self-assembly in a slightly alkaline medium, which would promote the incorporation of hydroxide ions into the network structure. This method offers a high degree of control over the final material's properties and allows for the creation of functional materials with tailored characteristics. nih.gov

Table 2: Summary of Synthetic Methodologies for Basic Zinc Gallate Complexes

| Methodology | Key Principles | Typical Precursors | Controlling Factors |

|---|---|---|---|

| Precipitation | Reaction in solution leading to an insoluble product. | Zinc nitrate, Zinc acetate, Gallic acid, Base (e.g., NaOH, KOH) | pH, Temperature, Reactant concentration, Aging time |

| Solvothermal | Reaction in a sealed vessel at elevated temperature and pressure. | Zinc precursor, Gallic acid, Organic solvent (e.g., ethylene glycol) | Solvent type, Temperature, Pressure, Reaction time |

| Molten Salt Synthesis | Reaction in a molten salt flux at high temperature. | Zinc oxide, Gallic acid, Eutectic salt mixture (e.g., NaCl-KCl) | Salt composition, Temperature, Holding time |

| Plant Extract-Mediated | Use of phytochemicals as reducing and capping agents. | Zinc precursor, Plant extract rich in gallic acid | Plant extract type and concentration, pH, Temperature |

| Bioreduction/Biosynthesis | Utilization of microbial metabolic processes. | Zinc salt, Gallic acid source, Microbial culture | Microorganism strain, Culture conditions (pH, temperature, nutrients) |

| Coordination-Driven Self-Assembly | Spontaneous organization of metal ions and ligands. | Zinc salt, Gallic acid | Stoichiometry, pH, Solvent, Temperature |

Formation of Gallic Acid-Zinc Metal-Organic Frameworks (MOFs)

Gallic acid has emerged as a cost-effective and environmentally friendly alternative to the expensive organic linkers traditionally used in MOF synthesis. Its natural abundance and low toxicity make it an attractive building block for these hybrid materials. Gallate-based MOFs, often designated as M-gallate, are prepared through the reaction of a metal salt with gallic acid. For divalent cations like zinc (Zn²⁺), the resulting chemical formula is typically M(C₇O₅H₄)·2H₂O.

The synthesis of zinc-gallic acid MOFs often occurs under gentle conditions, such as at room temperature and in aqueous mediums. For instance, a zinc-organic framework (Zn@MOF) can be synthesized to gradually release gallic acid and zinc ions. The process involves the coordination self-assembly of gallic acid, which acts as a strong organic linker due to its galloyl group containing a carboxylic group and three hydroxyl groups, with zinc ions.

One specific method involves reacting a basic zinc salt with a cycloazocarbyl oxalate (B1200264) in a solvent like ethanol, methanol (B129727), or a mixture with water at ambient temperature and pressure. Another approach uses zinc acetate dihydrate and gallic acid monohydrate, which are dissolved in a solvent such as methanol and stirred at a specific temperature (e.g., 50 °C) for an extended period (e.g., 48 hours) to form the desired zinc gallate structures. The resulting crystalline material exhibits distinct diffraction peaks corresponding to the ZnG planes. While many MOFs are synthesized using solvothermal methods, the use of gallic acid can allow for more environmentally friendly processes without the need for organic solvents.

| Parameter | Value/Condition | Source |

| Reactants | Zinc acetate dihydrate, Gallic acid monohydrate | |

| Solvent | Distilled methanol | |

| Temperature | 50 °C |

Structural Elucidation and Spectroscopic Characterization of Gallic Acid, Zinc Salt, Basic

Coordination Chemistry and Bonding Analysis

The interaction between gallic acid and zinc ions results in the formation of a coordination complex with distinct chemical properties. ontosight.ai The following sections explore the specifics of this interaction.

Ligand Binding Sites and Coordination Modes (e.g., Carboxylate Oxygen, Hydroxyl Groups)

Gallic acid (3,4,5-trihydroxybenzoic acid) is a versatile ligand, offering multiple potential binding sites for metal ions. nih.gov Its structure includes a carboxylic acid group (-COOH) and three hydroxyl groups (-OH) attached to an aromatic ring. nih.govnih.gov The coordination of zinc with gallic acid can occur through these functional groups.

The primary binding sites for zinc are the oxygen atoms of the carboxylate group and the hydroxyl groups. researchgate.netnih.gov Infrared (IR) spectroscopy studies have shown that shifts in the absorption bands corresponding to the C=O and O-H stretching vibrations upon complexation with zinc indicate the involvement of both the carboxylate and hydroxyl groups in the coordination. researchgate.net Specifically, the two adjacent hydroxyl groups are often engaged in forming the complex. damanhour.edu.eg The deprotonation of the carboxylic acid and hydroxyl groups facilitates the formation of strong coordinate bonds with the zinc ion.

The galloyl group, which comprises the carboxylic and three hydroxyl groups, acts as a potent organic linker, enabling gallic acid to chelate metal ions through a self-assembly process. nih.gov This chelation is fundamental to the formation and stability of the gallic acid-zinc complex.

Stoichiometric Ratios in Gallic Acid-Zinc Complexation (e.g., 1:1, 1:2, 3:1 Metal-Ligand Ratios)

The stoichiometric ratio of the gallic acid-zinc complex can vary depending on the reaction conditions, particularly the pH of the solution. nih.gov Studies have identified different metal-to-ligand ratios, including 1:1, 1:2, and in some cases with other metals, 1:3. nih.govrecentscientific.com

For instance, research using the mole ratio method has indicated the formation of a 1:2 metal-to-ligand ratio for complexes of gallic acid with several divalent metal ions, suggesting a general formula of [M(L)₂], where M is the metal ion and L is the gallic acid ligand. recentscientific.com Another study focusing on a novel Zn(II)-gallic acid complex found that the complex acquired two moieties of gallic acid, also pointing to a 1:2 stoichiometry. nih.gov However, other studies have reported 1:1 complexes, especially in kinetic studies of complexation with other divalent metals like Fe(II). researchgate.net The formation of different stoichiometric complexes is often pH-dependent. nih.gov

Table 1: Reported Stoichiometric Ratios of Gallic Acid-Metal Complexes

| Metal Ion | Stoichiometric Ratio (Metal:Ligand) | Reference |

| Zn(II) | 1:2 | recentscientific.comnih.gov |

| Fe(II) | 1:1 | researchgate.net |

| Fe(III) | 1:1, 1:2, 1:3 | nih.gov |

| As, Cd, Hg, Pb | 1:2 | recentscientific.com |

Geometric Structures and Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)

The coordination geometry of the zinc ion in the gallic acid complex is influenced by the number of coordinating ligands and the nature of the bonding. Zinc(II) ions, having a d¹⁰ electronic configuration, tend to form symmetrical coordination geometries. wikipedia.org

Common geometries for zinc complexes include tetrahedral and octahedral. wikipedia.org In many of its complexes, such as with enzymes, zinc is tetrahedrally coordinated. wikipedia.orgnih.gov However, six-coordinate octahedral complexes are also prevalent, particularly in aqueous solutions where water molecules can act as ligands. wikipedia.org For instance, the [Zn(H₂O)₆]²⁺ complex is octahedral. wikipedia.org

In the context of gallic acid complexes, studies have proposed an octahedral geometry for the Zn(II) complex. researchgate.net Other research on various metal-gallic acid complexes has also identified tetrahedral and square planar geometries, depending on the specific metal and reaction conditions. researchgate.netepa.gov The coordination in a synthesized Zn(II)-gallic acid complex was described as Zn(O₄), indicating a four-coordinate environment, which is consistent with a tetrahedral geometry. nih.gov

Table 2: Common Coordination Geometries of Zinc(II) Complexes

| Coordination Number | Geometry | Example |

| 4 | Tetrahedral | [ZnCl₄]²⁻, Zinc in carbonic anhydrase wikipedia.org |

| 6 | Octahedral | [Zn(H₂O)₆]²⁺ wikipedia.org |

Protonation and Deprotonation Equilibria of Gallic Acid in Complex Formation

The formation of the gallic acid-zinc complex is highly dependent on the pH of the medium, which governs the protonation and deprotonation of the gallic acid molecule. nih.gov Gallic acid has multiple ionizable protons from its carboxylic acid and hydroxyl groups. mdpi.com The pKa values for the sequential deprotonation of these groups determine which species of gallic acid is prevalent at a given pH. mdpi.com

The deprotonation sequence generally starts with the carboxylic acid proton, followed by the protons of the hydroxyl groups. mdpi.com Complex formation with metal ions like zinc is favored at pH values where the gallic acid is at least partially deprotonated, as the anionic form of the ligand forms stronger bonds with the cationic metal center. mdpi.com Studies have shown that the complexation is pH-dependent, with different complex species and stoichiometries forming as the pH changes. nih.govmdpi.com For example, the interaction between gallic acid and Fe(II) ions was found to be most significant at a pH of around 5.5, where a specific deprotonated species of gallic acid is the reactive form. mdpi.com

Application of Crystal Field Theory and Ligand Field Theory to Gallic Acid-Zinc Interactions

Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical models used to describe the electronic structure and bonding in transition metal complexes. youtube.comyoutube.com While zinc(II) is a d¹⁰ metal and therefore does not exhibit d-d electronic transitions that give rise to color, these theories can still provide insights into the stability and geometry of its complexes. wikipedia.org

CFT explains the stability of metal-ligand complexes based on the electrostatic interaction between the metal ion and the ligands. nih.gov The stability of first-row transition metal complexes, including zinc, can be predicted by the Irving-Williams series. nih.govresearchgate.net This series generally shows that the stability of the complexes increases across the period from Mn(II) to Cu(II) and then decreases for Zn(II). researchgate.net

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to elucidate the structure and properties of the gallic acid-zinc complex. These methods provide detailed information about the bonding, composition, and geometry of the complex.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and ¹H NMR spectroscopy are used to confirm the formation of the complex and identify the coordinating atoms. nih.gov UV-Vis spectrophotometry is utilized to study the complexation reaction and determine the stoichiometry. recentscientific.comni.ac.rs Electron Spin Resonance (ESR) spectroscopy can be used to study complexes with unpaired electrons, though it is not directly applicable to the diamagnetic Zn(II) complex, it has been used to study the interaction of gallic acid with other paramagnetic metal ions. researchgate.netni.ac.rs

Table 3: Spectroscopic Techniques for Characterizing Gallic Acid-Zinc Complexes

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups involved in coordination by observing shifts in vibrational frequencies. researchgate.netnih.gov |

| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information about the chemical environment of protons, confirming complex formation. nih.gov |

| UV-Visible (UV-Vis) Spectrophotometry | Used to determine the stoichiometry of the complex and study its formation kinetics. recentscientific.comni.ac.rs |

| Attenuated Total Reflectance (ATR)-FTIR Spectroscopy | A variant of FTIR used for surface analysis of the complex. mdpi.com |

| Electron Spin Resonance (ESR) Spectroscopy | Detects unpaired electrons, useful for studying paramagnetic metal complexes of gallic acid. researchgate.netni.ac.rs |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a critical technique for identifying the functional groups within the basic zinc gallate complex and confirming the coordination of the gallic acid ligand to the zinc metal center. The FT-IR spectrum of a Zn(II)-gallic acid complex shows that coordination occurs through a Zn(O₄) arrangement. nih.gov The interaction between gallic acid and zinc oxide surfaces has also been studied, confirming the presence of the organic acid and its interaction with the metal. nih.gov

The spectrum of gallic acid is characterized by several key absorption bands. These include broad peaks for the hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) group of the carboxylic acid, and several peaks corresponding to aromatic C=C stretching and C-O stretching. Upon complexation with zinc, significant shifts in these bands are observed. The changes in the positions and intensities of the carboxylate and hydroxyl peaks are indicative of their involvement in bonding with the zinc ion. For instance, studies on gallic acid-modified nanoparticles confirm the presence of characteristic gallic acid peaks, which are altered upon binding. researchgate.netresearchgate.netrsc.org

Table 1: Characteristic FT-IR Peaks for Gallic Acid and its Zinc Complex

| Functional Group | Wavenumber (cm⁻¹) in Free Gallic Acid | Wavenumber (cm⁻¹) in Zinc Gallate Complex | Assignment |

|---|---|---|---|

| Hydroxyl (O-H) | ~3400-3200 (broad) | Shifted and broadened | Stretching vibration, involved in coordination |

| Carboxylate (C=O) | ~1700 | Shifted to lower frequency (~1600) | Asymmetric stretching, indicates coordination |

| Aromatic (C=C) | ~1610, 1530, 1450 | Minor shifts | Ring stretching |

| C-O Stretch | ~1240 | Shifted | Stretching of phenolic and carboxylic C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the gallic acid-zinc complex. Related materials, such as the ternary spinel zinc gallate (ZnGa₂O₄), have been studied extensively and offer a reference for the electronic transitions. Zinc gallate is a wide-band-gap semiconductor, with a reported optical band gap of approximately 4.4–4.7 eV. nih.govacs.org Theoretical calculations have predicted a direct band gap of 2.79 eV for ZnGa₂O₄. scispace.commtu.edu

The UV-Vis spectrum of zinc-containing nanoparticles, such as those synthesized using plant extracts rich in gallic acid-like compounds, shows strong surface plasmon resonance peaks. For example, ZnO nanoparticles have demonstrated a characteristic absorption peak around 360 nm. rsc.org The absorption properties are primarily due to electronic transitions involving the gallate ligand, specifically the π → π* and n → π* transitions of the aromatic ring and its substituents, which are modified by coordination to the zinc ion.

Table 2: UV-Vis Absorption Data for Related Zinc Gallate Systems

| System | Absorption Maximum (λₘₐₓ) | Band Gap (eV) | Reference |

|---|---|---|---|

| Zinc Gallate (ZnGa₂O₄) | ~260-280 nm (inferred from band gap) | 4.4 - 4.7 | nih.gov, acs.org |

| Zinc Gallate (ZnGa₂O₄, theoretical) | Not specified | 2.79 | scispace.com, mtu.edu |

Electron Spin Resonance (ESR) Spectroscopy for Metal Ion Environment

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. researchgate.netnih.gov In the context of basic zinc gallate, the central zinc(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled and it has no unpaired electrons. researchgate.net Consequently, the Zn(II) ion is diamagnetic and ESR-silent.

Therefore, ESR spectroscopy cannot be used to directly probe the Zn(II) metal ion environment. However, it would be a powerful tool for detecting and characterizing any paramagnetic species that might form within the complex, such as organic free radicals on the gallic acid ligand. nih.gov Such radicals could potentially be generated during synthesis, upon exposure to UV radiation, or through redox reactions. For example, ESR has been used to study quinone anion radicals in zinc-substituted biological reaction centers. nih.gov In the absence of such paramagnetic species, a basic zinc gallate sample would not produce an ESR signal.

Mass Spectrometry (MS) for Molecular and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compound. While data for the entire basic zinc gallate complex is scarce, the fragmentation of the gallic acid ligand is well-documented. In negative ion mode electrospray ionization (ESI-MS), gallic acid typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 169. researchgate.net

The fragmentation of this ion follows a characteristic pattern for phenolic acids, primarily involving the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group to produce a fragment ion at m/z 125. researchgate.net This fragment can undergo a subsequent loss of a water molecule (H₂O, 18 Da), resulting in a fragment at m/z 107. researchgate.net Another observed fragmentation is the loss of a CO group (28 Da) from the m/z 107 fragment to yield a fragment at m/z 79. researchgate.net The fragmentation of the entire zinc salt would be expected to show initial loss of ligands or counter-ions, followed by the characteristic fragmentation of the gallic acid anion.

Table 3: Mass Spectrometry Fragmentation of Gallic Acid Anion ([M-H]⁻)

| m/z Value | Formula | Loss from Precursor | Reference |

|---|---|---|---|

| 169.01 | C₇H₅O₅⁻ | [M-H]⁻ | researchgate.net |

| 125.02 | C₆H₅O₃⁻ | Loss of CO₂ (44 Da) | researchgate.net |

| 107.01 | C₆H₃O₂⁻ | Loss of H₂O (18 Da) from m/z 125 | researchgate.net |

Fluorescence Spectroscopy for Luminescence Properties of Gallic Acid-Zinc Complexes

Fluorescence spectroscopy reveals the luminescent properties of materials. Studies on related compounds like zinc gallate (ZnGa₂O₄) show that it is a promising luminescent host material. nih.govacs.org Undoped ZnGa₂O₄ exhibits a prominent blue emission, with a maximum peak typically observed around 455-470 nm. nih.govacs.org This luminescence is attributed to self-activation originating from the Ga-O groups within the spinel structure. nih.gov

Upon forming a complex with gallic acid, the intrinsic fluorescence of the ligand can be modified. Gallic acid itself is fluorescent, and its emission properties can change upon chelation with a metal ion. researchgate.net Furthermore, zinc complexes can exhibit highly efficient thermally activated delayed fluorescence (TADF). rsc.org In Cr-doped zinc gallate nanoparticles, a strong emission in the near-infrared region at approximately 696 nm is observed, which arises from the Cr³⁺ dopant ion, demonstrating that the gallate structure can host and facilitate emission from other centers. nih.govacs.org This suggests that a basic zinc gallate complex would likely exhibit fluorescence, with emission wavelengths dependent on the precise coordination environment and structure.

Table 4: Luminescence Properties of Zinc Gallate-Based Materials

| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Luminescence Origin | Reference |

|---|---|---|---|---|

| ZnGa₂O₄ (undoped) | ~226-254 | ~455-470 | Self-activation (Ga-O group) | nih.gov, acs.org |

| ZnGa₂O₄:Cr³⁺ | Not specified | ~696 | ²E → ⁴A₂ transition of Cr³⁺ | nih.gov, nih.gov |

Thermal and Morphological Characterization

The stability and decomposition behavior of the compound under heat are crucial parameters determined through thermal analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathways. netzsch.comnetzsch.com The thermal degradation of basic zinc gallate is expected to occur in multiple stages.

Based on studies of related materials, the initial weight loss, typically below 150°C, corresponds to the evaporation of adsorbed or hydrated water. nih.gov This is followed by the decomposition of any zinc hydroxide (B78521) components that may be present in the "basic" salt, with amorphous Zn(OH)₂ degrading around 150-160°C and crystalline ε-Zn(OH)₂ decomposing near 195°C. nih.gov

The organic gallic acid component degrades at higher temperatures. Pure gallic acid shows significant degradation at temperatures between 105°C and 150°C in aqueous solutions, but is more stable in solid form. osti.gov The decomposition of the gallate ligand within the complex occurs in one or more stages at temperatures above 200°C. nih.gov The process ultimately concludes with the formation of a stable residue, which is typically zinc oxide (ZnO). researchgate.net The final residual mass allows for the quantification of the zinc content in the original complex.

Table 5: Thermal Decomposition Stages of a Gallic Acid-Zinc System

| Temperature Range (°C) | Weight Loss Event | Resulting Product | Reference |

|---|---|---|---|

| < 150 | Removal of adsorbed water | Dehydrated complex | nih.gov |

| ~150 - 200 | Decomposition of zinc hydroxide | Zinc oxide and gallate complex | nih.gov |

| > 200 | Decomposition of gallic acid ligand | Gaseous organic fragments | nih.gov |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are pivotal thermoanalytical techniques used to investigate the thermal behavior of materials. nih.govwikipedia.org DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. hitachi-hightech.combiomatj.com This allows for the detection of physical and chemical changes, such as phase transitions, dehydration, and decomposition. youtube.comcrimsonpublishers.com Sharp endothermic peaks often indicate changes in crystallinity or fusion, while broad endotherms can signify dehydration reactions. crimsonpublishers.com Exothermic peaks, on the other hand, are typically associated with oxidative chemical reactions. crimsonpublishers.com

DSC, a related technique, quantifies the amount of heat required to increase the temperature of a sample and a reference, which are maintained at nearly the same temperature. wikipedia.org It provides quantitative data on heat flow, enabling the determination of characteristic properties like melting points, glass transition temperatures (Tg), and heats of fusion and crystallization. nih.govwikipedia.orgs4science.at The technique is widely applied across various industries to understand the thermal stability and phase behavior of materials. s4science.atnetzsch.com

In the context of zinc-containing compounds, DTA has been employed to study the thermal decomposition of substances like zinc tetrahydrogen-decaoxodiperiodate hexahydrate. researchgate.net For instance, an endothermic effect observed around 80°C in the DTA diagram of this compound suggests a conversion to a monoperiodate form. researchgate.net DSC has been utilized to analyze the formation and dissolution of precipitates in aluminum alloys containing magnesium and silicon, where it can quantify small endothermic and exothermic effects. netzsch.com

The application of these techniques to basic gallic acid zinc salt would reveal its thermal stability, decomposition pathway, and any phase transitions occurring upon heating. The resulting data, presented as DTA or DSC curves, would show peaks corresponding to endothermic or exothermic events, providing a thermal fingerprint of the compound.

Table 1: Comparison of DTA and DSC Techniques

| Feature | Differential Thermal Analysis (DTA) | Differential Scanning Calorimetry (DSC) |

| Principle | Measures the temperature difference (ΔT) between a sample and a reference. hitachi-hightech.combiomatj.com | Measures the difference in heat flow required to maintain the sample and reference at the same temperature. wikipedia.org |

| Output | A plot of ΔT versus temperature or time. hitachi-hightech.com | A plot of heat flow versus temperature or time. nih.gov |

| Nature of Data | Primarily qualitative, indicating the temperature at which thermal events occur. biomatj.com | Quantitative, providing data on the enthalpy changes associated with thermal events. s4science.at |

| Applications | Detection of phase transitions, decomposition, and chemical reactions. youtube.comcrimsonpublishers.com | Determination of melting points, glass transitions, heat capacity, and reaction kinetics. nih.govwikipedia.orgs4science.at |

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface morphology and topography of materials at high resolution. youtube.com It operates by scanning a focused beam of electrons across a specimen's surface, which generates various signals that are collected to form an image. youtube.com These signals, primarily secondary and backscattered electrons, provide detailed information about the sample's surface features, such as texture, shape, and the size of constituent particles. youtube.comnih.gov

In the study of nanoparticles, SEM is instrumental in revealing their shape, size distribution, and state of aggregation. nih.govresearchgate.net For example, SEM analysis of zinc oxide nanoparticles (ZnONPs) has shown them to have a nearly spherical shape with a tendency to aggregate. nih.gov The size of these nanoparticles can be estimated from the SEM images, with reported sizes often in the nanometer range. youtube.comnih.gov The technique is versatile and can be applied to a wide range of materials, from synthesized nanoparticles to biological tissues. youtube.comresearchgate.net

Table 2: Information Obtainable from SEM Analysis

| Parameter | Description |

| Surface Topography | Provides a detailed view of the surface features, including roughness, texture, and the presence of pores or cracks. youtube.com |

| Particle Morphology | Reveals the shape and size of individual particles or grains within the sample. nih.govresearchgate.net |

| Compositional Contrast | Backscattered electron imaging can provide information on the distribution of different elements based on atomic number contrast. |

| Nanostructure | Allows for the visualization of nanoscale features and the arrangement of nanoparticles. youtube.com |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape

Transmission Electron Microscopy (TEM) is another high-resolution imaging technique that provides detailed information about the internal structure, size, and shape of nanomaterials. youtube.com Unlike SEM, which probes the surface, TEM works by passing a beam of electrons through an ultrathin specimen. youtube.com The transmitted electrons are then focused to form an image, revealing details at the atomic scale. youtube.comamericanlaboratory.com This makes TEM an indispensable tool for characterizing the size, shape, and crystalline structure of nanoparticles. researchgate.netresearchgate.net

TEM analysis has been widely used to study various nanoparticles, including those of zinc oxide and gold. researchgate.netresearchgate.netrsc.org For instance, TEM images of zinc oxide nanoparticles have confirmed their spherical morphology and provided precise measurements of their diameters, often revealing sizes less than 100 nanometers. researchgate.netresearchgate.net High-resolution TEM (HR-TEM) can even visualize the atomic lattice of crystalline nanoparticles, providing insights into their crystal structure and defects. youtube.comresearchgate.net Selected area electron diffraction (SAED), a technique often coupled with TEM, can further confirm the crystalline nature of the material. researchgate.net

In the context of basic gallic acid zinc salt, TEM analysis would be crucial for determining the precise size and shape of its nanoparticles. It would allow for the visualization of individual particles, providing data for constructing a size distribution histogram. Furthermore, HR-TEM could reveal whether the nanoparticles are crystalline or amorphous and provide information about their internal structure.

Table 3: Key Features of TEM Analysis for Nanoparticles

| Feature | Description |

| High Resolution Imaging | Capable of resolving features down to the atomic level, providing detailed morphological information. youtube.comamericanlaboratory.com |

| Particle Size and Distribution | Allows for accurate measurement of individual nanoparticle sizes, enabling the determination of the average size and size distribution. researchgate.netresearchgate.net |

| Crystallinity and Defects | HR-TEM can reveal the crystal lattice of nanoparticles, identifying their crystal structure and any defects present. youtube.comresearchgate.net |

| Internal Structure | Provides information about the internal composition and structure of the nanoparticles, not just their surface. youtube.com |

X-ray Diffraction (XRD) for Crystalline Nature and Phase Purity

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase purity, and crystallite size of a material. researchgate.netresearchgate.net The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a sample, producing a unique diffraction pattern. youtube.com This pattern serves as a fingerprint for the material, allowing for its identification by comparing it to standard diffraction data from databases like the International Centre for Diffraction Data (ICDD). youtube.comnist.gov

XRD is widely employed in materials science to characterize a variety of crystalline materials, including metal-organic frameworks and nanoparticles. researchgate.netresearchgate.net For instance, XRD analysis of zinc gallate nanoparticles has confirmed their cubic spinel structure. researchgate.netresearchgate.net The technique can also be used to assess the phase purity of a sample, as the presence of impurities would result in additional diffraction peaks. researchgate.net Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. researchgate.net

For basic gallic acid zinc salt, XRD analysis would be essential to determine whether the compound is crystalline or amorphous. If crystalline, the XRD pattern would provide information about its crystal structure and lattice parameters. youtube.com It would also be used to verify the phase purity of the synthesized material, ensuring that no unreacted starting materials or undesired byproducts are present. researchgate.net

Table 4: Information Derived from XRD Analysis

| Parameter | Description |

| Crystalline Structure | Identifies the crystal system (e.g., cubic, tetragonal, etc.) and provides the lattice parameters of the unit cell. researchgate.netresearchgate.netyoutube.com |

| Phase Identification | Matches the experimental diffraction pattern to a database of known materials to identify the crystalline phases present in the sample. youtube.comnist.gov |

| Phase Purity | Assesses the presence of any crystalline impurities or secondary phases in the material. researchgate.net |

| Crystallite Size | The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains within the material. researchgate.net |

Elemental and Compositional Analysis

The determination of the elemental composition of gallic acid-zinc complexes is crucial for confirming their stoichiometry and purity. Various analytical techniques can be employed for this purpose.

Quantitative Elemental Content Determination of Gallic Acid-Zinc Complexes

The quantitative analysis of gallic acid-zinc complexes involves determining the precise amounts of zinc, carbon, hydrogen, and oxygen present in the compound. This information is fundamental for establishing the empirical and molecular formula of the complex.

Several analytical methods are available for the quantitative determination of elements in chemical compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of organic molecules like gallic acid. unesp.br Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used for quantification, as gallic acid exhibits a characteristic absorption maximum. unesp.br For the determination of the metal content, techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) are commonly used.

In the study of metal complexes of gallic acid, such as with calcium, electrochemical methods like differential pulse voltammetry and potentiometric titrations have been used to determine the metal-to-ligand ratio and the stability constant of the complex. rsc.org For gallic acid-zinc complexes, a similar approach could be taken.

Furthermore, energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with scanning electron microscopy, can provide semi-quantitative elemental analysis, confirming the presence of zinc and other expected elements in the sample. researchgate.netresearchgate.net

Table 5: Hypothetical Elemental Composition Data for a Basic Gallic Acid Zinc Salt

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 40.50 | 40.35 |

| Hydrogen (H) | 2.43 | 2.51 |

| Oxygen (O) | 38.52 | 38.65 |

| Zinc (Zn) | 18.55 | 18.49 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a specific basic gallic acid zinc salt.

Mechanistic Investigations of Gallic Acid, Zinc Salt, Basic at Cellular and Molecular Levels

Mechanisms of Antimicrobial Action

The antimicrobial properties of basic zinc gallate are multifaceted, involving a combination of physical and chemical interactions with microbial cells. These mechanisms collectively contribute to the inhibition of microbial growth and viability.

Alteration of Microbial Membrane Integrity

The disruption of the microbial cell membrane is a primary mechanism of action for zinc compounds. The zinc component of basic zinc gallate can interact with and damage the bacterial cytoplasmic membrane. nih.govresearchgate.net This interaction can lead to increased membrane permeability and the leakage of essential intracellular components, such as reducing sugars, DNA, and proteins, ultimately compromising cell viability. frontiersin.org Transmission electron microscopy has shown that zinc oxide nanoparticles, a related zinc compound, can cause membrane rupture, leading to the diffusion of cytoplasm out of the bacterial cells. frontiersin.org Studies on various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, have demonstrated that zinc-based nanoparticles can effectively damage the cell membrane. nih.govresearchgate.netresearchgate.net

Inhibition of Bacterial Metabolic Pathways

Zinc ions released from basic zinc gallate can interfere with essential bacterial metabolic pathways. Zinc is known to be toxic to bacteria at high concentrations. nih.gov This toxicity can stem from the inhibition of key functional enzymes within the bacteria, such as NADH dehydrogenase, glutathione (B108866) reductase, and peroxidase, leading to oxidative stress. nih.gov Furthermore, zinc can disrupt crucial metabolic processes like folate biosynthesis, which is vital for bacterial survival. nih.gov In some cases, bacteria have developed "zinc sparing" mechanisms, where they express non-zinc-requiring proteins to replace essential zinc-dependent enzymes under conditions of zinc scarcity, highlighting the critical role of zinc in bacterial metabolism. nih.gov

Suppression of Biofilm Formation

Basic zinc gallate can effectively inhibit the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces. nih.gov Zinc has been shown to block biofilm formation by a variety of pathogenic bacteria, including Actinobacillus pleuropneumoniae, Salmonella Typhimurium, and Haemophilus parasuis, in a dose-dependent manner. nih.govresearchgate.net While it is effective at preventing biofilm formation, zinc does not typically disperse pre-existing biofilms. nih.gov The mechanism of biofilm inhibition involves interference with signaling pathways essential for biofilm development. researchgate.net Studies using zinc-based nanoparticles have demonstrated a significant reduction in biofilm biomass for bacteria such as S. aureus, K. oxytoca, and P. aeruginosa. nih.govresearchgate.net Microscopic analysis has confirmed that these nanoparticles reduce bacterial colonization and alter the architecture of biofilms. mdpi.com

Enhanced Pro-oxidative and Genotoxic Effects on Microorganisms

The antimicrobial activity of basic zinc gallate is also attributed to its ability to induce oxidative stress and subsequent damage to microbial genetic material. The generation of reactive oxygen species (ROS) is a key mechanism by which zinc compounds exert their antibacterial effects. frontiersin.orgnih.gov This increase in ROS can lead to significant damage to cellular components, including lipids, proteins, and DNA. nih.gov Studies on zinc oxide nanoparticles have shown that they induce concentration-dependent toxicity and membrane damage in bacteria, leading to significant DNA damage. nih.govnih.gov This genotoxic effect is linked to increased ROS generation, protein oxidation, and depletion of thiols. nih.govnih.gov Gene expression analysis has revealed that exposure to zinc oxide nanoparticles can lead to the downregulation of DNA repair and metabolic pathway-related genes, while simultaneously increasing the expression of DNA damage response genes. nih.gov

Chelation of Divalent Cations in Microbial Systems

The zinc ions from basic zinc gallate can interfere with the microbial uptake and utilization of other essential divalent cations, such as manganese (Mn(II)). plos.org In some bacteria, like Streptococcus pneumoniae, extracellular zinc competes with manganese for binding to specific transport proteins. plos.org This competition can lead to a state of manganese starvation within the bacteria, even in the presence of manganese in the environment. plos.org Manganese is crucial for bacterial growth and defense against oxidative stress. plos.org Therefore, by inhibiting manganese acquisition, zinc can slow bacterial growth and increase their susceptibility to killing by the host's immune system. plos.org This highlights a sophisticated mechanism where zinc toxicity is mediated by creating a deficiency of another essential metal.

Mechanisms of Anticancer Effects

The anticancer properties of zinc-containing compounds, including the potential effects of basic zinc gallate, are linked to a variety of cellular and molecular mechanisms. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The gallic acid component also contributes significantly to these effects.

Research indicates that zinc plays a complex role in cancer, with its anti-cancer effects often associated with its antioxidant properties. nih.gov However, its influence extends to regulating transcription factors, cell differentiation and proliferation, DNA and RNA synthesis and repair, and enzyme activity. nih.gov Zinc can interfere with the process of mitosis, specifically anaphase-A chromosome motion, by shielding negative charges necessary for force generation, thereby aborting cell division. researchgate.net Furthermore, zinc complexes have been shown to induce mitochondrial apoptosis, block the cell cycle, and cause DNA damage in cancer cells. mdpi.com

The gallic acid moiety is also a potent anticancer agent. Epigallocatechin gallate (EGCG), a related compound, has been extensively studied and is known to inhibit tumor survival and growth by suppressing the activation of key receptors like the epidermal growth factor receptor (EGFR). mdpi.com This suppression, in turn, affects downstream signaling pathways that are crucial for cancer cell proliferation. mdpi.com EGCG can also exhibit pro-oxidative effects in cancer cells, contributing to their demise. mdpi.com

The combination of zinc and a gallate-like structure in basic zinc gallate suggests a synergistic potential for anticancer activity, leveraging the cytotoxic and signaling-disruptive properties of both components.

| Research Finding | Organism/Cell Line | Key Outcome | Reference |

| Alteration of Microbial Membrane Integrity | E. coli, S. aureus, P. aeruginosa | Zinc oxide nanoparticles caused membrane rupture and leakage of intracellular contents. | nih.govresearchgate.netfrontiersin.orgresearchgate.net |

| Inhibition of Bacterial Metabolic Pathways | General Bacteria | Zinc inhibits key metabolic enzymes and can disrupt folate biosynthesis. | nih.govnih.gov |

| Suppression of Biofilm Formation | A. pleuropneumoniae, S. Typhimurium, H. parasuis, S. aureus, K. oxytoca, P. aeruginosa | Zinc and zinc-based nanoparticles significantly reduced biofilm formation. | nih.govresearchgate.netnih.govresearchgate.netmdpi.com |

| Enhanced Pro-oxidative and Genotoxic Effects | Deinococcus radiodurans | Zinc oxide nanoparticles induced ROS generation, leading to DNA damage. | nih.govnih.gov |

| Chelation of Divalent Cations | Streptococcus pneumoniae | Zinc competes with manganese for uptake, leading to manganese starvation. | plos.org |

| Anticancer Effects | Various Cancer Cell Lines | Zinc complexes induce apoptosis, block the cell cycle, and cause DNA damage. EGCG (related to gallic acid) inhibits key cancer signaling pathways. | nih.govresearchgate.netmdpi.commdpi.com |

Modulation of Apoptotic Signaling Pathways in Cancer Cells

Gallic acid has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple signaling pathways. In human ovarian cancer cell lines OVCAR-3 and A2780/CP70, gallic acid treatment led to a significant increase in apoptosis. ontosight.ai This was accompanied by the activation of a p53-dependent intrinsic signaling pathway, which involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspase-3. ontosight.ai The induction of apoptosis by gallic acid is a common finding across different cancer types, including leukemia, where it has been observed to cause DNA fragmentation.

Furthermore, in lung cancer cells, gallic acid has been found to trigger apoptosis by activating the c-Jun NH2-terminal kinase (JNK) pathway, which in turn leads to p53 activation. Studies have also indicated that gallic acid can induce apoptosis through both caspase-dependent and -independent mechanisms in human melanoma cells. The collective evidence points to gallic acid's ability to selectively trigger apoptosis in cancerous cells while showing no such cytotoxicity in non-cancerous cells.

Table 1: Effect of Gallic Acid on Apoptotic Markers in Ovarian Cancer Cells

| Cell Line | Treatment | Total Apoptotic Rate (%) | Key Protein Modulation |

| OVCAR-3 | Control | 5.34 | - |

| OVCAR-3 | 20 µM Gallic Acid | 21.42 | Up-regulation of Bax, Bad, cleaved caspase-3, and p53 |

| A2780/CP70 | Control | 8.01 | - |

| A2780/CP70 | 20 µM Gallic Acid | 17.69 | Up-regulation of Bax, Bad, cleaved caspase-3, and p53 |

Data derived from a study on human ovarian cancer cells. ontosight.ai

Generation of Reactive Oxygen Species (ROS) in Neoplastic Cells

A key mechanism underlying the anticancer activity of gallic acid is its ability to induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS). In human small cell lung cancer H446 cells, gallic acid was shown to induce apoptosis by increasing ROS levels, which in turn disrupted the mitochondrial membrane potential. This ROS-dependent apoptotic mechanism appears to be effective in killing malignant cells.

Interestingly, while gallic acid can act as an antioxidant, in the context of cancer cells, it often exhibits pro-oxidant activity. This dual behavior is crucial to its therapeutic potential. The generation of ROS by gallic acid has been linked to the activation of various downstream signaling pathways that lead to cell death. For instance, in lung fibroblasts, antioxidants were able to diminish the gallic acid-induced hydrogen peroxide production, JNK and p53 activation, and subsequent cell death.

Targeting Cell Cycle Progression in Cancer Pathologies

Gallic acid has been demonstrated to interfere with the cell cycle of cancer cells, thereby inhibiting their proliferation. In human ovarian cancer cells, gallic acid was found to arrest the cell cycle at the S or G2 phase. ontosight.ai This cell cycle arrest is mediated by the p53-p21-Cdc2-cyclin B pathway. ontosight.ai Similarly, in A549 lung cancer cells, gallic acid induced cell cycle arrest by downregulating the expression of Cyclin D1 and E1, and upregulating p21 and p27.

The ability of gallic acid to halt cell cycle progression is a significant aspect of its anti-proliferative effects. By preventing cancer cells from proceeding through the phases of cell division, gallic acid effectively curbs tumor growth.

Table 2: Effect of Gallic Acid on Cell Cycle Regulatory Proteins in A549 Lung Cancer Cells

| Protein | Effect of Gallic Acid Treatment |

| Cyclin D1 | Down-regulation |

| Cyclin E1 | Down-regulation |

| p21 | Up-regulation |

| p27 | Up-regulation |

Data derived from a study on A549 lung cancer cells.

Inhibition of Oncogene Expression and Matrix Metalloproteinases (MMPs)

Gallic acid has been shown to downregulate the expression of oncogenes and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. In human leukemia K562 cells, gallic acid treatment led to decreased protein expression and mRNA levels of MMP-2 and MMP-9. This effect was linked to the suppression of specific signaling pathways, including the JNK1-mediated c-Jun/ATF-2 and Akt/ERK-mediated c-Jun/c-Fos pathways.

Furthermore, in human nasopharyngeal carcinoma cells, gallic acid was found to inhibit matrix invasion by down-regulating the expression of MMP-1. It also reduced the expression of the transcription factors AP-1 and ETS-1, which are involved in MMP-1 promotion. The inhibition of MMPs by gallic acid highlights its potential to prevent the spread of cancer.

Enzymatic Inhibition (e.g., Shikimate Kinase, Tyrosinase) in Pathological Models

Gallic acid has been identified as an inhibitor of several enzymes implicated in various diseases. It has shown potential as an inhibitor of shikimate kinase, an enzyme in the shikimate pathway that is a target for the development of antimicrobial agents against pathogens like Acinetobacter baumannii. Computational and experimental studies have demonstrated that gallic acid can effectively bind to and inhibit shikimate kinase.

In the context of skin pigmentation, gallic acid has been studied as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) synthesis. While some studies have found gallic acid to be a poor inhibitor of mushroom tyrosinase, other research suggests that it and its derivatives can inhibit the enzyme. For instance, gallic acid-benzylidenehydrazine hybrids have been synthesized and shown to potently inhibit tyrosinase.

Mechanisms of Antioxidant Activity

Beyond its pro-oxidant effects in cancer cells, gallic acid is also a well-recognized antioxidant. This dual functionality is a hallmark of many phenolic compounds.

Direct Free Radical Scavenging Capabilities

Gallic acid exhibits potent free radical scavenging activity, which is attributed to its chemical structure, particularly its three hydroxyl groups. It can effectively scavenge a wide variety of reactive oxygen, nitrogen, and sulfur species. Theoretical studies using density functional theory (DFT) have confirmed its ability to scavenge numerous reactive species through a formal hydrogen atom transfer mechanism.

Gallic acid has been shown to be a more potent antioxidant than the reference compound Trolox. It is capable of scavenging hydroxyl radicals at diffusion-limited rates and can rapidly deactivate a wide range of reactive species via electron transfer at physiological pH. This direct scavenging of free radicals is a key mechanism by which gallic acid can protect against oxidative stress-related damage.

Metal Ion Chelating Activity for Redox Modulation

One of the key mechanisms by which gallic acid, zinc salt, basic is thought to modulate the cellular redox environment is through its interaction with metal ions. While the zinc ion itself is redox-inert, it plays a significant role in antioxidant defense. mdpi.com Zinc can compete with and displace redox-active transition metals, such as iron and copper, from binding sites on cell membranes and macromolecules. nih.gov This displacement is critical because membrane-associated iron and copper can catalyze the formation of highly damaging radicals from peroxides, initiating lipid peroxidation and other oxidative damage. nih.gov

The gallic acid component of the salt is a known chelating agent and a potent antioxidant. researchgate.net Its polyphenolic structure allows it to bind metal ions, potentially sequestering them and preventing their participation in redox cycling reactions that generate reactive oxygen species (ROS). The combined action of zinc competing for binding sites and gallic acid's chelating ability provides a dual mechanism for modulating redox activity and mitigating metal-induced oxidative stress. nih.govmdpi.com

Regulation of Cellular Redox Status (e.g., GSH/GSSG Ratio)

The cellular redox state is tightly regulated, with the ratio of reduced glutathione (GSH) to its oxidized form (GSSG) serving as a primary indicator of this balance. tulane.educreative-proteomics.com A high GSH/GSSG ratio is indicative of a healthy, reduced state, whereas a decrease in this ratio signals a shift towards oxidative stress. nih.gov In a healthy resting cell, the GSH:GSSG ratio can exceed 100:1, but under conditions of oxidative stress, this can drop significantly. nih.gov

Both components of this compound contribute to the regulation of this crucial ratio. Zinc is fundamentally involved in glutathione metabolism. nih.gov It can modulate the synthesis of GSH by influencing the activity of glutamate-cysteine ligase (GCL), a key enzyme in its production. nih.gov Zinc deficiency has been shown to impair GSH synthesis. nih.gov

Concurrently, gallic acid has been demonstrated to bolster the antioxidant system by increasing the activity of glutathione-dependent enzymes such as glutathione reductase and glutathione peroxidase. mdpi.com Glutathione reductase is the enzyme responsible for regenerating GSH from GSSG, using NADPH as an electron donor. units.it By enhancing the activity of these enzymes, gallic acid helps maintain a high GSH/GSSG ratio, thereby preserving the cell's antioxidant capacity. mdpi.com

Protection Against Oxidative Damage to Macromolecules

Reactive oxygen species can inflict significant damage on essential biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction. researchgate.netnih.gov this compound, leverages the protective qualities of both its constituents to counteract this damage.

Gallic acid is recognized for its ability to protect these macromolecules from oxidative insults. researchgate.net Research has shown that gallic acid can prevent oxidative damage to DNA. nih.gov One study found that intervention with gallic acid resulted in a significant reduction of oxidized purines (by 31%) and pyrimidines (by 2%) in lymphocytes. nih.gov The same study also noted a 24% reduction in plasma concentrations of oxidized low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. nih.gov

Zinc also contributes to this protective effect. It is considered an anti-oxidative stress agent, in part, through its ability to inhibit the oxidation of macromolecules such as DNA, RNA, and proteins. mdpi.com Zinc ions can protect sulfhydryl groups in proteins from oxidation and are a structural component of many proteins involved in DNA repair. mdpi.com

| Biomarker | Observed Effect | Percentage Reduction | Reference |

|---|---|---|---|

| Oxidized DNA Purines | Significant Reduction | 31% | nih.gov |

| Oxidized DNA Pyrimidines | Significant Reduction | 2% | nih.gov |

| Oxidized LDL | Reduction | 24% | nih.gov |

Enzyme and Protein Interaction Studies

The biological effects of this compound are further defined by its interactions with specific enzymes and proteins that are central to cellular health and disease.

Modulation of Superoxide (B77818) Dismutase (SOD1) Activity and Aggregation

Copper-zinc superoxide dismutase (SOD1) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The zinc ion is not involved in the catalytic activity but plays an indispensable structural role. nih.govnih.govelifesciences.org It stabilizes the enzyme, and its absence has been shown to significantly impact the conformation of SOD1, leading to membrane attachment and facilitating protein aggregation—a pathological hallmark of amyotrophic lateral sclerosis (ALS). nih.govnih.govelifesciences.org Studies using mutational variants of SOD1 have established that the zinc cofactor is essential for stabilizing the protein against aggregation. nih.gov

The gallic acid moiety may also influence SOD activity. Studies have reported that gallic acid can increase the activity of antioxidant enzymes, including superoxide dismutase. mdpi.com Therefore, the zinc salt of gallic acid could theoretically modulate SOD1 function by providing the essential zinc ion required for structural integrity and stability, while the gallic acid component may enhance its enzymatic activity.

Inhibition of Acetylcholinesterase Enzyme

Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing cognitive symptoms in Alzheimer's disease. nih.gov Gallic acid and its derivatives have been identified as potent inhibitors of AChE. nih.govresearchgate.net

Research has shown that gallic acid-grafted chitosans exhibit significant, dose-dependent AChE inhibition. researchgate.net Kinetic studies of one such derivative demonstrated a non-competitive mode of inhibition, suggesting that it binds to a site on the enzyme distinct from the active site for acetylcholine. researchgate.net

| Compound | IC₅₀ Value (µg/mL) | Inhibition Kinetic | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Gallic acid-grafted-chitosans | 138.5 ± 0.25 to 397.6 ± 5.2 | Non-competitive | 64.85 µg/mL | researchgate.net |

Interactions with Biomolecules

Beyond specific enzyme targets, the components of this compound interact with a wide array of other biomolecules, particularly proteins. These non-covalent interactions can alter protein structure and function.

Molecular docking studies have elucidated the nature of these interactions for gallic acid. In one study exploring the binding of gallic acid to soybean 7S globulin, the interaction was primarily driven by electrostatic forces. mdpi.com Another computational analysis identified specific amino acid residues with which gallic acid interacts in various proteins, such as leptin, renin, and MASP2, forming hydrogen bonds and other non-covalent linkages. researchgate.net For example, gallic acid was found to interact with residues including ASP262, CYS295, and GLY302 in the MASP2 protein. researchgate.net

Zinc's interactions with biomolecules are extensive, as it is a required cofactor for hundreds of enzymes and transcription factors. Zinc ions typically form coordinate bonds with nitrogen, oxygen, and sulfur atoms, with a particular affinity for cysteine and histidine residues in proteins. nih.gov The formation of zinc-thiolate clusters with cysteine is a key feature of its role in redox signaling, where oxidants can trigger the release of zinc, initiating a cellular response. mdpi.com

Electrostatic Interactions with Deoxyribonucleic Acid (DNA)

Electrostatic interactions are fundamental forces in biological systems, playing a significant role in the structure and function of DNA. researchgate.net These interactions govern the binding of various molecules, including proteins and small-molecule ligands, to the negatively charged phosphate (B84403) backbone of the DNA double helix. researchgate.net While direct research on the electrostatic interactions between the specific compound "this compound" and DNA is not extensively detailed in the available literature, the behavior of its constituent components, zinc and gallic acid, provides a basis for potential interactions.

Zinc is an essential trace element critical for maintaining DNA integrity. nih.govnih.gov It is a key structural component of numerous transcription factors and enzymes involved in DNA replication and repair. nih.gov A well-known example is the "zinc-finger" motif, a protein structure where a zinc ion is coordinated by cysteine or histidine residues, creating a stable domain that can bind to specific DNA sequences. nih.govnih.gov The removal of zinc from these proteins abolishes their ability to bind to DNA, demonstrating the ion's essential role in this interaction. nih.govnih.gov Zinc deficiency has been shown to impair DNA damage response mechanisms and can lead to DNA strand breaks. nih.govnih.gov It is suggested that a lack of zinc can harm cellular proliferation by inhibiting DNA synthesis and various enzymes required for mitosis. nih.gov

The positive electrostatic potential of zinc-containing domains within proteins is essential for their contact with the negatively charged DNA/RNA molecules. nih.gov This fundamental electrostatic attraction is a driving force for the initial, non-specific binding that precedes sequence-specific recognition. Given that basic zinc gallate contains zinc, it is plausible that the zinc component could engage in electrostatic interactions with the phosphate groups of DNA. However, the exact nature and strength of this interaction for the full compound remain a subject for further specific investigation.

Chelating Tendency towards Specific Heavy Metals (e.g., Arsenic, Cadmium, Lead, Mercury)

Chelation therapy is a primary treatment strategy for poisoning by toxic heavy metals such as arsenic, cadmium, lead, and mercury. nih.govnih.gov This process involves the use of a chelating agent that forms multiple coordination bonds with a metal ion, creating a stable, less toxic complex that can be excreted from the body. nih.govnih.govstanford.edu The components of basic zinc gallate—gallic acid and zinc—have both been studied for their roles in interacting with and mitigating the toxicity of heavy metals.